Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of a furan ring and a benzoate ester group further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2-furylamine under specific conditions to introduce the furan ring. The final step involves esterification with methyl benzoate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine and furan derivatives.
Scientific Research Applications
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 2-Furylimidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
Uniqueness
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the furan ring and the benzoate ester group distinguishes it from other imidazo[1,2-a]pyridine derivatives, providing unique chemical reactivity and biological activity .
Biological Activity
Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound belonging to the imidazo[1,2-a]pyridine derivatives. Its unique structure comprises a fused bicyclic system that includes a pyridine ring, an imidazole ring, a furan ring, and a benzoate ester group. This composition suggests significant potential for various biological activities, particularly in medicinal chemistry.
Molecular Structure and Properties
- Molecular Formula : C18H16N4O2
- Molecular Weight : Approximately 333.3 g/mol
- Key Structural Features :
- Imidazo[1,2-a]pyridine core
- Furan substituent
- Benzoate moiety
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in tumor growth.
The compound's mechanism involves binding to specific enzymes and receptors, modulating their activity. This interaction can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Further studies are necessary to elucidate the precise molecular interactions that contribute to its therapeutic potential.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- In vitro studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
-
Anticancer Efficacy :
- A study involving various cancer cell lines demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating substantial anticancer potential.
-
Enzyme Inhibition Studies :
- The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism. Results indicated strong inhibition of enzymes such as cyclooxygenase (COX) and protein kinases associated with cancer progression.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | Unique combination of furan and imidazole rings |
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Structure | Inhibits c-KIT kinase mutations | Targeted therapy for specific cancers |
5-(Furfuryl)-imidazo[1,2-a]pyridine | Structure | Varies; less potent than Methyl compound | Different biological profiles |
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C19H15N3O3/c1-24-19(23)13-7-2-3-8-14(13)20-18-17(15-9-6-12-25-15)21-16-10-4-5-11-22(16)18/h2-12,20H,1H3 |
InChI Key |
LWNJPCCPWCFUKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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